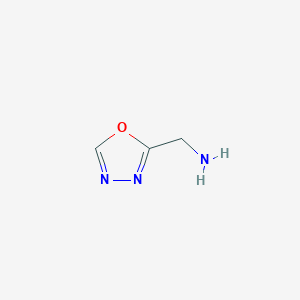

(1,3,4-Oxadiazol-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOHHSLSDRAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406270 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716329-40-7 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 1,3,4 Oxadiazole Derivatives in Medicinal Chemistry and Materials Science

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities. rroij.comjusst.org Its derivatives are known to exhibit a wide range of biological effects, making them attractive candidates for the development of new drugs. nih.govmdpi.com In the realm of materials science, the inherent properties of the 1,3,4-oxadiazole core, such as thermal stability and fluorescence, have led to its incorporation into various high-performance materials. mdpi.comresearchgate.net

Medicinal Chemistry Applications

The 1,3,4-oxadiazole nucleus is a versatile pharmacophore that has been successfully integrated into molecules with a diverse range of therapeutic applications. rroij.comrroij.com Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

Key Therapeutic Areas:

Antimicrobial Agents: Derivatives have shown potent activity against a variety of bacterial and fungal strains. rroij.commdpi.com

Anticancer Agents: The scaffold is a component of numerous compounds investigated for their antitumor properties. rroij.comjusst.org One notable example is Zibotentan, an anticancer agent that has been in late-stage clinical development. nih.gov

Antiviral Activity: The 1,3,4-oxadiazole moiety is a key feature in several antiviral drugs, including the antiretroviral medication Raltegravir, which is used in the treatment of HIV. mdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: Compounds incorporating this scaffold have demonstrated significant anti-inflammatory and pain-relieving properties. rroij.comnih.gov

Other Pharmacological Activities: The versatility of the 1,3,4-oxadiazole ring extends to anticonvulsant, antihypertensive, and anti-diabetic activities. rroij.comnih.gov

The broad applicability of 1,3,4-oxadiazole derivatives in medicinal chemistry stems from their ability to act as bioisosteres for carboxylic acids, esters, and carboxamides, which can lead to improved metabolic stability and oral bioavailability. nih.govnih.gov

Materials Science Applications

The unique electronic and photophysical properties of 1,3,4-oxadiazole derivatives make them valuable components in the development of advanced materials. mdpi.com Their high thermal stability and electron-accepting nature are particularly advantageous in optoelectronic applications. researchgate.net

Key Material Applications:

Organic Light-Emitting Diodes (OLEDs): Due to their strong fluorescence and high electron affinity, 2,5-diaryl-1,3,4-oxadiazoles are frequently used as electron transport and emitting materials in OLEDs. researchgate.netrsc.org

Polymers and Luminescent Materials: The incorporation of the 1,3,4-oxadiazole motif into polymers and dendrimeric structures has been shown to enhance photoluminescence and electroluminescence characteristics. researchgate.net These materials find use as laser dyes, optical brighteners, and scintillators. mdpi.comchemicalbook.com

Corrosion Inhibitors: Certain 1,3,4-oxadiazole derivatives have been shown to effectively inhibit corrosion of mild steel in acidic environments. chemicalbook.com

Overview of 1,3,4 Oxadiazol 2 Yl Methanamine As a Key Heterocyclic Moiety

Within the broader class of 1,3,4-oxadiazole (B1194373) derivatives, (1,3,4-Oxadiazol-2-YL)methanamine stands out as a crucial building block. This specific moiety features a methanamine group attached to the second position of the 1,3,4-oxadiazole ring, providing a reactive handle for further chemical modifications.

The presence of the primary amine group allows for the straightforward synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and Schiff base formation. This versatility makes this compound a valuable intermediate in the construction of more complex molecules with tailored properties for both medicinal and material science applications. For instance, it serves as a precursor for creating flexible aromatic polyimides and for tuning the dielectric properties of polymers. researchgate.net

The development of novel synthetic routes and the exploration of the full potential of this compound and its derivatives remain active areas of research, promising further advancements in both drug discovery and materials science. rroij.comnih.gov

Spectroscopic and Analytical Characterization Techniques for 1,3,4 Oxadiazol 2 Yl Methanamine Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Both ¹H-NMR and ¹³C-NMR are instrumental in elucidating the precise arrangement of atoms within the (1,3,4-Oxadiazol-2-YL)methanamine framework and its derivatives. nih.govnih.govacs.org

In ¹H-NMR spectra of this compound derivatives, the protons of the aminomethylene group (CH₂-NH₂) typically appear as a characteristic singlet, with its chemical shift influenced by the electronic environment. For instance, in 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the methylene (B1212753) protons (CH₂) present as a singlet at approximately 4.45 ppm. mdpi.com Aromatic protons on substituents attached to the oxadiazole ring exhibit distinct splitting patterns and chemical shifts that provide valuable information about their substitution pattern. mdpi.comresearchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring itself resonate at characteristic downfield positions due to the influence of the electronegative oxygen and nitrogen atoms. In the case of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, these carbons appear at approximately 164.32 and 161.97 ppm. mdpi.comresearchgate.net The carbon of the methanamine group (CH₂) is typically observed in the aliphatic region of the spectrum. mdpi.comresearchgate.net

Detailed analysis of chemical shifts, coupling constants, and integration values from both ¹H and ¹³C-NMR spectra allows for the complete assignment of all protons and carbons, thereby confirming the successful synthesis of the target molecule. nih.gov

Below is a table summarizing typical NMR data for a derivative of the this compound scaffold:

| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |

| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | 8.00 (d, 2H), 7.42 (d, 2H), 4.45 (s, 2H), 2.39 (s, 3H) mdpi.com | 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, 21.59 mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule. For this compound and its derivatives, FTIR is crucial for confirming the presence of the key structural motifs. nih.govnih.gov

The characteristic absorption bands in the FTIR spectrum provide a molecular fingerprint. Key vibrational frequencies for this class of compounds include:

N-H Stretching: The primary amine (NH₂) group typically exhibits two absorption bands in the region of 3400-3300 cm⁻¹. For example, in 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, these stretches are observed at 3435 and 3375 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are usually found around 3100-3000 cm⁻¹. mdpi.com

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring gives rise to a strong absorption band in the range of 1650-1600 cm⁻¹. mdpi.com

C-O-C Stretching: The ether-like C-O-C linkage within the oxadiazole ring is characterized by an absorption band typically appearing between 1070 and 1020 cm⁻¹. mdpi.com

N-H Bending (Wagging): The out-of-plane bending of the N-H bond of the primary amine can be seen around 755 cm⁻¹. mdpi.com

The presence and position of these bands in the FTIR spectrum provide strong evidence for the formation of the desired this compound structure.

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Example: 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3400-3300 | 3435, 3375 mdpi.com |

| C-H Stretch (Aromatic) | 3100-3000 | 3065 mdpi.com |

| C=N Stretch (Oxadiazole) | 1650-1600 | 1625 mdpi.com |

| C-O-C Stretch (Oxadiazole) | 1070-1020 | 1025 mdpi.com |

| N-H Wag (Primary Amine) | 800-700 | 755 mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. For aromatic and heterocyclic compounds like this compound derivatives, UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. nih.govtandfonline.com

The position and intensity of the maximum absorption wavelengths (λ_max) are sensitive to the nature of the substituents on the aromatic and oxadiazole rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. daneshyari.com For instance, studies on various 1,3,4-oxadiazole derivatives have shown that their electronic and optical properties can be tuned by the introduction of different functional groups. daneshyari.com

In the case of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the UV-Vis spectrum in different solvents like N,N'-Dimethylformamide, ethyl alcohol, and tetrahydrofuran (B95107) shows multiple absorption maxima, indicating various electronic transitions within the molecule. mdpi.com

| Solvent | λ_max (nm) (log ε) |

| N,N'-Dimethylformamide | 296 (3.51) mdpi.com |

| Ethyl Alcohol | 271 (3.52) mdpi.com |

| Tetrahydrofuran | 279 (3.54) mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.govnih.govacs.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. acs.org

For this compound derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. mdpi.combeilstein-journals.org The fragmentation patterns observed in the mass spectrum can provide further confirmation of the structure. The oxadiazole ring can undergo characteristic cleavage, and the loss of small neutral molecules or radicals can be rationalized to support the proposed structure. nih.govcore.ac.uk

For example, the liquid chromatography-mass spectrometry (LCMS) of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine shows a peak at m/z = 190.066, corresponding to the protonated molecule [M+H]⁺, which is consistent with its calculated molecular weight. mdpi.com

| Compound | Ionization Method | Observed m/z | Interpretation |

| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | LCMS (ESI) | 190.066 | [M+H]⁺ mdpi.com |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | LC-ESI-QFT | 196.0233 | [M-H]⁻ |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material, such as its melting point and other phase transitions. nih.govresearchgate.net For crystalline compounds like many this compound derivatives, DSC provides a sharp endothermic peak corresponding to the melting point, which is a key indicator of the compound's purity. mdpi.comresearchgate.net

The DSC thermogram of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, for instance, shows an onset of melting at 174.63 °C and a peak maximum at 176.20 °C, indicating a sharp and well-defined melting transition. mdpi.com The thermal stability of 1,3,4-oxadiazole derivatives is an important characteristic, especially for their application in materials science, and DSC is a primary tool for its evaluation. researchgate.netnih.gov

| Compound | Melting Point Onset (°C) | Melting Point Peak Maximum (°C) |

| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | 174.63 mdpi.com | 176.20 mdpi.com |

Computational and Theoretical Chemistry Studies on 1,3,4 Oxadiazol 2 Yl Methanamine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. zsmu.edu.ua DFT studies on 1,3,4-oxadiazole (B1194373) derivatives have provided detailed information on their structural parameters, vibrational frequencies, and electronic characteristics. ajchem-a.com Such calculations help in understanding the fundamental aspects of molecular stability and reactivity. zsmu.edu.ua

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ajchem-a.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ajchem-a.comnih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov

In a DFT study on a representative derivative, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the FMOs were calculated using the B3LYP/6-311++G(d,p) basis set. ajchem-a.com The results indicated that the compound possesses good kinetic stability. ajchem-a.com

Table 1: Calculated FMO Properties of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole Data sourced from a DFT study. ajchem-a.com

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov MEP maps illustrate regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. ajchem-a.com

For the 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole derivative, MEP analysis revealed that the most negative potential is located around the nitrogen atoms of the oxadiazole ring. ajchem-a.com This suggests that the nitrogen atoms are the most probable sites for electrophilic attack. ajchem-a.com In another study on a nitrobenzene-substituted 1,3,4-oxadiazole, MEP mapping similarly helped to identify the reactive sites of the molecule. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Docking Investigations of (1,3,4-Oxadiazol-2-YL)methanamine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It is widely employed in drug discovery to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds. nih.govnih.gov Numerous studies have utilized molecular docking to investigate how 1,3,4-oxadiazole derivatives interact with various protein targets, providing a structural basis for their observed biological activities. mdpi.com

Docking studies have successfully profiled the interactions between 1,3,4-oxadiazole derivatives and several key protein targets. These interactions typically involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex.

For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB ID: 1M17). nih.gov The results showed that the nitrogen atoms of the 1,3,4-oxadiazole ring commonly formed hydrogen bonds with the amino acid residue Met 769. nih.gov One particularly potent compound formed three hydrogen bonds with Gln767, Met769, and Thr 766. nih.gov

In another study, 1,3,4-oxadiazole derivatives were docked against the E. coli DNA gyrase (PDB ID: 6rks). mdpi.com The 1,3,4-oxadiazole nucleus of the compounds was found to interact with key amino acid residues including Alanine A:421, Valine A:420, Tyrosine A:478, and Glutamine A:381 within the binding pocket. mdpi.com Similarly, docking of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives into the active site of cyclin-dependent kinase 2 (CDK-2) (PDB ID: 2R3J) revealed strong binding interactions, including hydrogen bonds with residues like ASP145 and LEU83, and extensive hydrophobic interactions. researchgate.net

Table 2: Summary of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives This table compiles findings from multiple docking studies on various derivatives.

| Target Protein | PDB ID | Derivative Series | Key Interacting Residues | Binding Score (kcal/mol) |

| EGFR Tyrosine Kinase nih.gov | 1M17 | 2,5-disubstituted-1,3,4-oxadiazoles | Met 769, Gln767, Thr 766 | -6.26 to -7.89 |

| E. coli DNA Gyrase mdpi.com | 6rks | Ketone-substituted benzohydrazide (B10538) derivatives | Ala 421, Val 420, Tyr 478, Gln 381 | -8.0 to -9.0 |

| Cyclin-dependent kinase 2 (CDK-2) researchgate.net | 2R3J | 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | ASP145, THR14, GLU12, ILE10, LEU83 | up to -10.65 |

Through molecular docking, the specific characteristics of the protein binding sites that accommodate 1,3,4-oxadiazole derivatives have been elucidated. The binding site is not merely a cavity but a precisely arranged environment of amino acid residues that form specific interactions with the ligand.

In the case of EGFR tyrosine kinase, the binding site accommodates the oxadiazole derivatives in a way that allows the amide group of some analogs to form hydrogen bonds with Met769. nih.gov The binding pocket of E. coli DNA gyrase is characterized by residues such as Ala 421, Val 420, and Tyr 478, which interact with the core oxadiazole structure. mdpi.com For CDK-2, the active binding site features a combination of hydrophilic and hydrophobic residues that contribute to the strong binding affinity of the derivatives. researchgate.net Key residues defining this pocket include ILE10, GLY11, GLU12, GLY13, THR14, TYR15, VAL18, VAL64, PHE80, GLU81, PHE82, LEU83, HIE84, GLN85, ASP86, LYS129, GLN131, ASN132, LEU134, ALA144, and ASP145. researchgate.net These characterizations are vital for structure-based drug design, enabling the optimization of ligands to achieve higher affinity and selectivity for their target.

Structure Activity Relationship Sar Investigations of 1,3,4 Oxadiazol 2 Yl Methanamine Analogues

Impact of Substituent Variation on Biological Activity Profiles

The type and position of substituents on the 1,3,4-oxadiazole (B1194373) ring and its associated moieties play a pivotal role in determining the biological activity profile of the analogues. Research has shown that even minor structural modifications can lead to significant changes in potency and spectrum of action. ijpcbs.com

For instance, in the context of antimicrobial activity, the introduction of a nitro substituent at the para position of a phenyl ring attached to the oxadiazole core has been shown to be favorable for tuberculostatic activity. mdpi.com Similarly, the presence of halogen substituents on a phenyl ring at the C5 position of the oxadiazole has been linked to enhanced analgesic and anti-inflammatory effects. mdpi.com

Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated that the nature of the substituent dictates the resulting pharmacological effects. For example, compounds bearing an amino group at the C2 position and an alkenyl group at the C5 position have shown moderate to good antibacterial activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of 1,3,4-oxadiazole analogues based on published research findings.

| Substituent Group | Position | Observed Biological Activity | Reference Compound Example |

| Nitro (-NO2) | para-position of phenyl ring | Tuberculostatic, Antibacterial, Antifungal | Not specified in text |

| Halogen (-Cl, -Br) | C5-phenyl ring | Analgesic, Anti-inflammatory | Compound 21e, 21f mdpi.com |

| Amino (-NH2) | C2 | Antibacterial | Compound 1d researchgate.net |

| Alkenyl | C5 | Antibacterial | Compound 1d researchgate.net |

| Thiol (-SH) | C2 | Antibacterial | Compound 37 mdpi.com |

| Aryl | C2 or C5 | Antimicrobial | General structure 6 mdpi.com |

Role of the 1,3,4-Oxadiazole Core for Broad-Spectrum Bioactivity

The 1,3,4-oxadiazole ring is not merely a scaffold but an active contributor to the biological properties of the molecule. It is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities. mdpi.com The heterocyclic ring is a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties like metabolic stability and the ability to cross cell membranes. researchgate.net

The inherent chemical properties of the 1,3,4-oxadiazole nucleus, including its ability to participate in hydrogen bonding and its favorable metabolic profile, contribute to its broad-spectrum bioactivity. nih.gov This core has been identified in molecules exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. mdpi.commdpi.com For example, the well-known antiviral drug Raltegravir contains a 1,3,4-oxadiazole moiety, highlighting the clinical significance of this heterocyclic system. mdpi.comlifechemicals.com

Strategic Substitution at C5 of the Oxadiazole Ring for Enhanced Efficacy

The C5 position of the 1,3,4-oxadiazole ring has been identified as a critical point for substitution to modulate and enhance biological efficacy. Strategic placement of different functional groups at this position can significantly impact the compound's interaction with biological targets.

Research has consistently shown that 2,5-disubstituted 1,3,4-oxadiazoles are a particularly promising class of compounds. researchgate.net For instance, the introduction of electron-withdrawing groups, such as a nitro group, at the C5 position has been found to lead to a high degree of pharmacological activity, particularly in the context of CNS depressant effects. nih.gov Specifically, compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole have demonstrated excellent anticonvulsant, antidepressant, and antianxiety activities. nih.gov

Furthermore, the nature of the aryl substituent at the C5 position can fine-tune the activity. Derivatives with a naphthyloxymethyl group at C5 have been synthesized and evaluated for their antimicrobial activity. mdpi.com The choice of substituent at C5 is therefore a key strategy in the rational design of potent 1,3,4-oxadiazole-based therapeutic agents.

Synergistic Effects of Hybridization with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop novel drug candidates with improved affinity, efficacy, and a better resistance profile. The 1,3,4-oxadiazole moiety has been successfully hybridized with various other heterocyclic systems, leading to synergistic or additive pharmacological effects. researchgate.net

For example, hybrid molecules containing both a 1,2,4-triazole (B32235) and a 1,3,4-oxadiazole ring have been shown to exhibit potent antibacterial and antiparasitic effects. nih.gov Similarly, the conjugation of 1,3,4-oxadiazole with pyrimidinone has resulted in compounds with significant analgesic activity. nih.gov Another study reported the development of 1,3,4-oxadiazole-benzothiazole hybrids with notable antibacterial activity. mdpi.com

This approach allows for the creation of multi-target agents or compounds with enhanced activity against a specific target. The hybridization of 1,3,4-oxadiazole with other pharmacophores is a promising strategy to overcome drug resistance and toxicity issues associated with existing therapies. researchgate.net

| Hybrid Pharmacophore | Resulting Biological Activity | Reference |

| 1,2,4-Triazole | Antibacterial, Antiparasitic | nih.gov |

| Pyrimidinone | Analgesic, Anti-inflammatory | nih.gov |

| Benzothiazole | Antibacterial | mdpi.com |

| Azetidin-2-one | Antibacterial, Antifungal, Antitubercular | mdpi.com |

| Sulphonamide | Aldo-keto reductase inhibition | nih.gov |

Electronic Property Tuning Through Aromatic Donor/Acceptor Group Insertion

The insertion of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, has been shown to increase the pharmacological activity of 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives. nih.gov These groups can enhance the interaction of the molecule with its target, leading to improved efficacy. Conversely, the presence of electron-donating groups like amino (-NH2) or hydroxyl (-OH) has been observed to decrease the reaction time in the synthesis of certain oxadiazole derivatives, although it may also decrease the yield in some cases. nih.gov

A systematic study on donor-acceptor-donor structures, where the electron-withdrawing 1,3,4-oxadiazole unit is flanked by electron-releasing thiophene (B33073) units, demonstrated how the ratio of these groups affects the redox and photophysical properties of the molecules. rsc.org This ability to fine-tune the electronic characteristics through the strategic insertion of donor and acceptor groups is a powerful tool in the rational design of 1,3,4-oxadiazole-based compounds for specific biological applications. rsc.org

Mechanistic Insights into the Biological Activities of 1,3,4 Oxadiazol 2 Yl Methanamine Derivatives

Molecular Interactions with Biological Targets: Nucleic Acids, Enzymes, and Globular Proteins

Derivatives of (1,3,4-Oxadiazol-2-YL)methanamine are adept at interacting with a range of biological targets, a versatility that underpins their therapeutic potential. nih.gov The 1,3,4-oxadiazole (B1194373) ring, being a bioisostere of amide and ester groups, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Nucleic Acids: Certain 1,3,4-oxadiazole derivatives have been shown to interact with DNA. These interactions can occur through various modes, including intercalation between base pairs or binding to the minor groove of the DNA helix. nih.gov Such binding can disrupt DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. Spectroscopic studies, including UV-Visible, fluorescence, and circular dichroism, have been employed to elucidate the nature and strength of these interactions. For instance, studies on fatty acid derivatives of 1,3,4-oxadiazole have indicated their capability to bind to the minor groove of calf thymus DNA (CT-DNA). nih.gov

Enzymes: The this compound core is a common feature in many enzyme inhibitors. The structural arrangement of the oxadiazole ring and the methanamine side chain allows for specific orientations within the active sites of various enzymes, leading to their inhibition. These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions present in the enzyme's catalytic center. nih.gov

Globular Proteins: The interaction of these derivatives with globular proteins, such as serum albumins, is critical for their pharmacokinetic properties. Human serum albumin (HSA) is a major transport protein in the blood, and the binding affinity of a drug to HSA can significantly influence its distribution and half-life. Studies on a (Z)-2-(heptadec-8'-enyl)-5-methyl-1,3,4-oxadiazole derivative have shown that it binds to HSA primarily through a static quenching mechanism, with a binding affinity indicative of a stable complex. Molecular docking studies further revealed the specific binding modes within the protein's subdomains. nih.gov

Enzyme and Kinase Inhibition Mechanisms

The therapeutic efficacy of this compound derivatives is often linked to their ability to inhibit specific enzymes and kinases that are crucial for disease progression, particularly in cancer.

Targeting Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of TS. mdpi.comrsc.orgnih.gov

Molecular docking studies have provided insights into the binding interactions of these inhibitors within the TS active site. For instance, eugenol-based 1,3,4-oxadiazole analogues have shown binding interactions similar to the known chemotherapeutic agent 5-fluorouracil. rsc.org A series of novel 1,3,4-oxadiazole thioether derivatives were also designed as TS inhibitors, with some compounds exhibiting potent in vitro anticancer activities. nih.gov The inhibitory activity is often influenced by the nature of the substituents on the oxadiazole ring, which can enhance binding affinity through specific interactions with amino acid residues in the active site.

| Compound Type | Target Enzyme | IC50 Value | Reference |

| Eugenol-based 1,3,4-oxadiazole analogues | Thymidylate Synthase | 0.56 µM to 0.61 µM | rsc.org |

| 1,3,4-Oxadiazole thioether derivatives | Human TS | 0.62 µM | nih.gov |

| 1,3,4-Oxadiazole-incorporated 1,2,3-triazole hybrids | Thymidylate Synthase | 2.52 µM to 4.38 µM | mdpi.com |

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, which fall under the this compound scaffold, have emerged as highly potent and selective inhibitors of HDAC6.

The mechanism of inhibition is particularly noteworthy. These compounds act as slow-binding substrate analogs. Inside the cell, they undergo an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. This process forms a tight and long-lived enzyme-inhibitor complex, leading to sustained inhibition. This mechanism-based inhibition contributes to their high selectivity for HDAC6 over other HDAC isoforms.

Modulation of Topoisomerase II Activity

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA. Inhibitors of topoisomerase II can stabilize the enzyme-DNA cleavage complex, leading to permanent DNA breaks and apoptosis.

Several derivatives of this compound have been investigated as topoisomerase II inhibitors. For example, a series of imidazopyridinyl-1,3,4-oxadiazole analogues demonstrated significant growth inhibition across various human cancer cell lines, with their mechanism attributed to the inhibition of topoisomerase II activity.

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains telomere length, which is crucial for the immortalization of cancer cells. Inhibition of telomerase is a promising strategy for cancer therapy. A number of this compound derivatives have shown significant telomerase inhibitory activity.

For instance, 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives have been synthesized and evaluated as telomerase inhibitors. Mechanistic studies suggest that some of these compounds can reduce the expression of dyskerin, a key component of the telomerase complex, thereby inhibiting its activity.

| Compound Derivative | Target | IC50 Value | Reference |

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 µM | mdpi.com |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 µM | mdpi.com |

Thymidine Phosphorylase Modulation

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as an angiogenic factor. High levels of TP are associated with tumor growth and metastasis, making it an attractive target for anticancer drug development. The 1,3,4-oxadiazole scaffold is recognized as a promising framework for the design of TP inhibitors. nih.govrjsvd.com

Derivatives of this compound have been designed and synthesized as TP inhibitors. Molecular docking studies of 1,3,4-oxadiazole-2-thione derivatives have shown that the amine group can form crucial hydrogen bond interactions with key amino acid residues such as GLY152, THR151, and HIS116 in the active site of TP, which is essential for their inhibitory activity. researchgate.net The inhibitory potency is often influenced by the nature of the substituents on both the phenyl ring and the amine group. researchgate.net

Inhibition of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene transcription involved in various cellular processes, including fibrosis. nih.gov The transition of fibroblasts into myofibroblasts, a key event in fibrosis, is tightly controlled by this pathway. nih.gov In its inactive state, MRTF is sequestered in the cytoplasm by its binding to globular actin (G-actin). nih.gov Cellular stimuli that promote the polymerization of G-actin into filamentous actin (F-actin) disrupt this complex, freeing MRTF. nih.gov Liberated MRTF then translocates to the nucleus, where it acts as a co-activator for SRF, initiating the transcription of target genes. nih.gov

Researchers have identified derivatives of this compound as potent inhibitors of this pathway, representing a promising strategy for developing antifibrotic agents. nih.gov Through high-throughput screening using a serum response element (SRE)-driven luciferase reporter assay, a novel class of inhibitors based on a 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid scaffold was discovered. nih.gov This assay is selective for the MRTF co-activator mechanism. nih.gov The initial lead compound, 3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid , demonstrated an IC₅₀ of 180 nM. nih.gov

Subsequent optimization of this lead structure led to the development of more advanced inhibitors, including CCG-1423 and the second-generation inhibitor CCG-203971 . nih.govmedchemexpress.com These compounds effectively block the Rho/MRTF/SRF pathway downstream of cell surface receptors. nih.gov CCG-203971, for instance, potently inhibits RhoA/C-activated SRE-luciferase and PC-3 cell migration. medchemexpress.com

While the direct molecular target of these oxadiazole-thioether compounds remains to be definitively identified, recent studies have shed light on their downstream effects. nih.gov Research on compounds like CCG-203971 and CCG-232601 revealed that they induce hyperacetylation of histones H4K12 and H4K16. nih.gov This action, in turn, regulates genes associated with mitochondrial function and dynamics. nih.gov A key mechanistic insight is that these inhibitors repress oxidative phosphorylation and inhibit all complexes of the mitochondrial electron transport chain. nih.gov As a compensatory mechanism, this leads to an increase in glycolysis and induces oxidative stress, highlighting a potential therapeutic approach for targeting aberrant cellular bioenergetics. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives on the Rho/MRTF/SRF Pathway

| Compound | Target/Assay | IC₅₀ Value | Reference |

| 3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid | SRE-luciferase reporter | 180 nM | nih.gov |

| CCG-203971 | RhoA/C-activated SRE-luciferase | 6.4 µM | medchemexpress.com |

| CCG-203971 | PC-3 cell migration | 4.2 µM | medchemexpress.com |

Mechanisms of Action in Antimicrobial and Antifungal Contexts

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant potential as antimicrobial and antifungal agents, acting through a variety of mechanisms that disrupt essential cellular processes in pathogens. nih.govnih.gov These mechanisms often involve the targeted inhibition of enzymes or pathways that are vital for microbial survival and proliferation.

Inhibition of Fungal Cell Membrane Synthesis A primary mechanism of action for several antifungal 1,3,4-oxadiazole derivatives is the disruption of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is the principal sterol component of the fungal cell membrane, and its inhibition compromises membrane integrity and function. nih.gov Molecular docking studies have suggested that certain derivatives, such as compounds 44a–c , fit effectively into the active site of lanosterol-14α-demethylase, a crucial enzyme in the ergosterol synthesis pathway. nih.gov These compounds exhibited stronger antifungal activity against several Candida strains than the reference drug fluconazole. nih.gov Similarly, a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives with antitubercular activity (compounds 40a–c ) are thought to act by inhibiting the sterol 4α-demethylase (CYP51 enzyme). nih.gov

Inhibition of Bacterial Cell Wall Components In the context of antibacterial activity, particularly against Gram-positive bacteria, a key mechanism is the inhibition of lipoteicholic acid (LTA) synthesis. mdpi.com LTA is essential for the growth, biofilm formation, and virulence of many of these bacteria. mdpi.com N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives, specifically 29a and 29b , have been identified as potent inhibitors of this pathway. mdpi.com These compounds demonstrated significantly greater potency against S. aureus and MRSA strains than vancomycin (B549263) and linezolid. mdpi.com

Inhibition of Bacterial Fatty Acid Synthesis Another established antibacterial mechanism involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as FabI. nih.gov This NADH-dependent enzyme catalyzes a critical reduction step in the final stage of the fatty acid elongation cycle in bacteria. nih.gov A symmetric bis-amidine 1,3,4-oxadiazole derivative, Compound 23 , was found to have good-to-excellent inhibitory activity against a range of bacterial strains, with its probable mechanism of action being the inhibition of FabI, as confirmed by molecular docking analysis. nih.gov

Inhibition of Fungal Cytoskeletal Components For some phytopathogenic fungi, the target appears to be the cytoskeleton. ctu.edu.vn A study evaluating 1,3,4-oxadiazole derivatives against Fusarium oxysporum found that compounds 4a , 7a , and 7f displayed notable activity. ctu.edu.vn Molecular docking simulations indicated that these compounds have a strong affinity for β-tubulin, a well-established target for clinically relevant fungicides. ctu.edu.vn Binding to β-tubulin disrupts microtubule formation, thereby inhibiting fungal growth. ctu.edu.vn

Table 2: Summary of Antimicrobial and Antifungal Mechanisms of this compound Derivatives

| Mechanism of Action | Target Enzyme/Process | Pathogen Type | Example Compounds | Reference |

| Inhibition of Ergosterol Synthesis | Lanosterol-14α-demethylase | Fungi (Candida sp.) | 44a–c | nih.gov |

| Inhibition of Sterol Synthesis | Sterol 4α-demethylase (CYP51) | Mycobacteria | 40a–c | nih.gov |

| Inhibition of Lipoteicholic Acid (LTA) Synthesis | LTA Biosynthesis Pathway | Gram-positive bacteria | 29a, 29b | mdpi.com |

| Inhibition of Fatty Acid Synthesis | Enoyl-acyl carrier protein (ACP) reductase (FabI) | Bacteria | Compound 23 | nih.gov |

| Inhibition of Cytoskeleton | β-tubulin | Fungi (F. oxysporum) | 4a, 7a, 7f | ctu.edu.vn |

Advanced Applications of 1,3,4 Oxadiazol 2 Yl Methanamine Scaffolds in Research and Development

Role in Drug Discovery and Development Beyond Clinical Trials

The 1,3,4-oxadiazole (B1194373) core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. mdpi.comnih.gov This has led to the exploration of (1,3,4-Oxadiazol-2-YL)methanamine and its related structures as novel therapeutic agents for a variety of diseases. The inherent properties of the oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of new drugs. researchgate.net

Exploration as Novel Therapeutic Agents

Derivatives of the 1,3,4-oxadiazole ring system have been extensively investigated for their potential as novel therapeutic agents due to their diverse pharmacological activities. mdpi.comnih.gov These compounds have shown promise in a multitude of therapeutic areas, including acting as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antiviral agents. mdpi.comijper.org For instance, the well-known drug Raltegravir, an HIV integrase inhibitor, features a 1,3,4-oxadiazole moiety, highlighting the clinical significance of this scaffold. mdpi.comnih.gov Furthermore, Zibotentan, an anticancer drug, also incorporates the 1,3,4-oxadiazole nucleus. nih.gov The therapeutic potential of these compounds often stems from their ability to interact with various biological targets.

The following table summarizes the diverse therapeutic activities of 1,3,4-oxadiazole derivatives:

| Therapeutic Activity | Reference |

| Anticancer | mdpi.com |

| Anti-inflammatory | mdpi.com |

| Analgesic | mdpi.com |

| Anticonvulsant | |

| Antiviral | mdpi.com |

| Antihypertensive | mdpi.com |

| Antioxidant | mdpi.com |

Antimicrobial Agent Design and Evaluation

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a critical area of research. dntb.gov.ua Derivatives of this compound have emerged as promising candidates in the design of novel antimicrobial agents. nih.govnih.gov The 1,3,4-oxadiazole ring has been incorporated into various molecular frameworks to create compounds with potent activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.com

For example, studies have shown that certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Some derivatives have even demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. nih.govauctoresonline.org The mechanism of action of these compounds is an active area of investigation, with some research suggesting they may inhibit essential bacterial enzymes like DNA gyrase. nih.gov

The table below presents the antibacterial activity of selected 1,3,4-oxadiazole derivatives against various bacterial strains:

| Bacterial Strain | Activity | Reference |

| Staphylococcus aureus | Good to Excellent | mdpi.comnih.gov |

| Bacillus subtilis | Good | mdpi.com |

| Pseudomonas aeruginosa | Moderate to Good | mdpi.com |

| Escherichia coli | Moderate to Good | mdpi.com |

| MRSA | Potent | nih.govauctoresonline.org |

Antifungal Agent Design for Resistant Strains

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents with novel mechanisms of action. mdpi.com The 1,3,4-oxadiazole scaffold has proven to be a valuable template for the design of potent antifungal compounds, particularly against resistant strains. auctoresonline.org Researchers have synthesized and evaluated a variety of 1,3,4-oxadiazole derivatives that demonstrate significant activity against clinically important fungi, such as Candida albicans. mdpi.com

One study reported a 1,3,4-oxadiazole compound, LMM6, which was highly effective against several clinical isolates of C. albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. mdpi.com This compound also exhibited a fungicidal profile and promising anti-biofilm activity. mdpi.com Other research has shown that some 2,5-disubstituted 1,3,4-oxadiazole derivatives display potent antifungal activity against Aspergillus niger and Candida albicans, in some cases exceeding the activity of the standard drug fluconazole. nih.gov The potential mechanism of action for some of these compounds involves the inhibition of key fungal enzymes like lanosterol-14α-demethylase. nih.gov

The following table highlights the antifungal activity of specific 1,3,4-oxadiazole derivatives against resistant fungal strains:

| Fungal Strain | Compound Type | Activity | Reference |

| Candida albicans | 1,3,4-oxadiazole compound (LMM6) | MIC: 8-32 µg/mL | mdpi.com |

| Aspergillus niger | 2,5-disubstituted 1,3,4-oxadiazoles | Potent | nih.gov |

| Candida albicans | 2,5-disubstituted 1,3,4-oxadiazoles | Potent | nih.gov |

Antifibrotic Agent Development

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant unmet medical need. The exploration of 1,3,4-oxadiazole derivatives as potential antifibrotic agents is an emerging area of research. While direct studies on "this compound" for antifibrotic activity are limited, the broader class of 1,3,4-oxadiazole compounds has shown promise in preclinical models of fibrosis. Their therapeutic potential in this area is often linked to their anti-inflammatory and antioxidant properties, which can modulate the fibrotic process. Further investigation into the specific role of the aminomethyl substituent at the 2-position of the oxadiazole ring is warranted to fully understand its potential in the development of novel antifibrotic therapies.

Integration in Organic Optoelectronic Devices

The unique electronic properties of the 1,3,4-oxadiazole ring have positioned it as a valuable building block in the field of organic optoelectronics. mdpi.comrsc.org The electron-deficient nature of this heterocycle makes it particularly suitable for applications requiring efficient electron transport.

Electron-Transporting (ET) Materials

In the realm of organic light-emitting diodes (OLEDs), the development of efficient electron-transporting materials (ETMs) is crucial for achieving high performance. The 1,3,4-oxadiazole scaffold has been extensively investigated for this purpose. acs.org Compounds incorporating this moiety often exhibit good thermal stability and the ability to form uniform, pinhole-free thin films, which are essential for device fabrication. acs.org

One of the pioneering ETMs in OLEDs was 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). acs.org The introduction of a separate electron transport layer containing PBD in bilayer OLEDs led to a significant increase in efficiency compared to single-layer devices. acs.org The electron affinity (EA) of oxadiazole derivatives, a key parameter for electron transport, can be tuned through chemical modification. For instance, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) has been shown to enhance its electron affinity, making it a more effective ETM. tandfonline.com

The following table provides a comparison of the electron affinity of different oxadiazole-based electron-transporting materials:

| Material | Electron Affinity (EA) | Reference |

| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | 2.16 eV | acs.org |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole (FPD) | Enhanced compared to PPD | tandfonline.com |

Q & A

Q. What are the standard synthetic protocols for preparing (1,3,4-Oxadiazol-2-YL)methanamine derivatives in laboratory settings?

The most efficient method involves polyphosphoric acid (PPA)-mediated condensation of hydrazides (e.g., p-toluidine hydrazide) with glycine. Key steps include heating at 120°C (2 hours) followed by 160°C (12 hours) for cyclization, yielding 87% pure product after recrystallization. Characterization via H/C-NMR, FTIR, and LCMS confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Essential techniques include:

- H-NMR : Identifies aromatic protons (δ 8.00–7.42), methyl/methylene groups (δ 2.39–4.05) .

- C-NMR : Confirms oxadiazole carbons (δ 164.32–161.98) and aromatic carbons (δ 142.59–121.11) .

- FTIR : Detects C=N (1600–1650 cm) and N-H (3300–3500 cm) stretches .

- LCMS/Elemental Analysis : Validates molecular weight (±0.5% error) .

Q. What are the primary applications of this compound in materials science?

The compound serves as:

- Electron-Transport Layers : Enhances OLED efficiency by reducing operating voltages due to electron-deficient oxadiazole rings .

- Polymer Modifiers : Functionalizes polyimides to tune dielectric properties for optoelectronic devices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Key factors include:

- Catalyst Loading : Higher PPA concentrations accelerate cyclization but may increase side reactions.

- Temperature Gradients : Gradual heating (120°C → 160°C) minimizes decomposition .

- Stoichiometry : A 1:1 molar ratio of hydrazide to glycine maximizes yield (87%) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

Q. How to design this compound-based polymers for optoelectronic applications?

Methodological steps:

- Functionalization : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance electron mobility .

- Thermal Analysis : Use DSC to confirm stability (>174°C melting point) for device integration .

- Device Testing : Measure current density-voltage (J-V) curves in OLED prototypes to assess electron injection efficiency .

Q. How to assess the biological activity of this compound derivatives against multidrug-resistant pathogens?

- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests using bacterial/fungal strains .

- SAR Studies : Modify substituents (e.g., 4-methylphenyl, biphenyl) to correlate structure with antimicrobial potency .

- Cytotoxicity Screening : Evaluate selectivity via MTT assays on mammalian cell lines .

Q. What methodological approaches are used to evaluate the nonlinear optical (NLO) properties of oxadiazole derivatives?

- Hyper-Rayleigh Scattering : Quantify second-harmonic generation (SHG) efficiency in polymer films .

- Z-Scan Technique : Measure nonlinear refractive index (n) and absorption (β) using pulsed lasers .

- Donor-Acceptor Engineering : Attach electron-rich (e.g., -OCH) and electron-poor groups (e.g., -NO) to enhance NLO response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.